

Mass Spectrometry Fragmentation Patterns of Dimethyltin Adducts: A Comparative Guide

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Compound of Interest

Compound Name: Dimethyltin(2)

CAS No.: 16408-14-3

Cat. No.: B092411

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Executive Summary

Dimethyltin (DMT) species, typically existing as the organotin(IV) cation

, are potent electrophiles that form stable adducts with biological thiols (e.g., cysteine, glutathione) and N-donor ligands.[1] In drug development, characterizing these adducts is critical for two reasons: toxicological screening (identifying leachables from packaging or synthesis catalysts) and metabolic profiling (tracking organotin degradation).

This guide compares the MS/MS fragmentation behavior of DMT adducts against homologous organotins (Monomethyltin, Trimethyltin) and standard biological background signals. It establishes a self-validating workflow based on Tin (Sn) isotope pattern recognition and characteristic neutral losses.

Mechanistic Principles & Isotope Fidelity

The Tin Isotope Fingerprint

Unlike organic drug molecules (C, H, N, O), tin possesses 10 stable isotopes, creating a unique "comb-like" spectral signature. This is the primary filter for distinguishing DMT adducts from

matrix noise.

- Major Isotopes:

(32.6%),

(24.2%),

(14.5%).

- diagnostic Value: Any precursor or fragment ion containing a DMT moiety must exhibit this pattern. If a peak at

X lacks the Sn cluster, it is a false positive.

Ionization & Adduct Formation (ESI)

In Electrospray Ionization (ESI), DMT species typically appear in the positive mode (

). The central tin atom acts as a Lewis acid, coordinating with ligands (

).

- Common Precursor:

or

.

- Oxidation State Note: While often colloquially termed "Dimethyltin(II)" due to the 2+ formal charge of the

core, the tin atom is in the +4 oxidation state.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of DMT adducts with its homologs, Trimethyltin (TMT) and Monomethyltin (MMT).

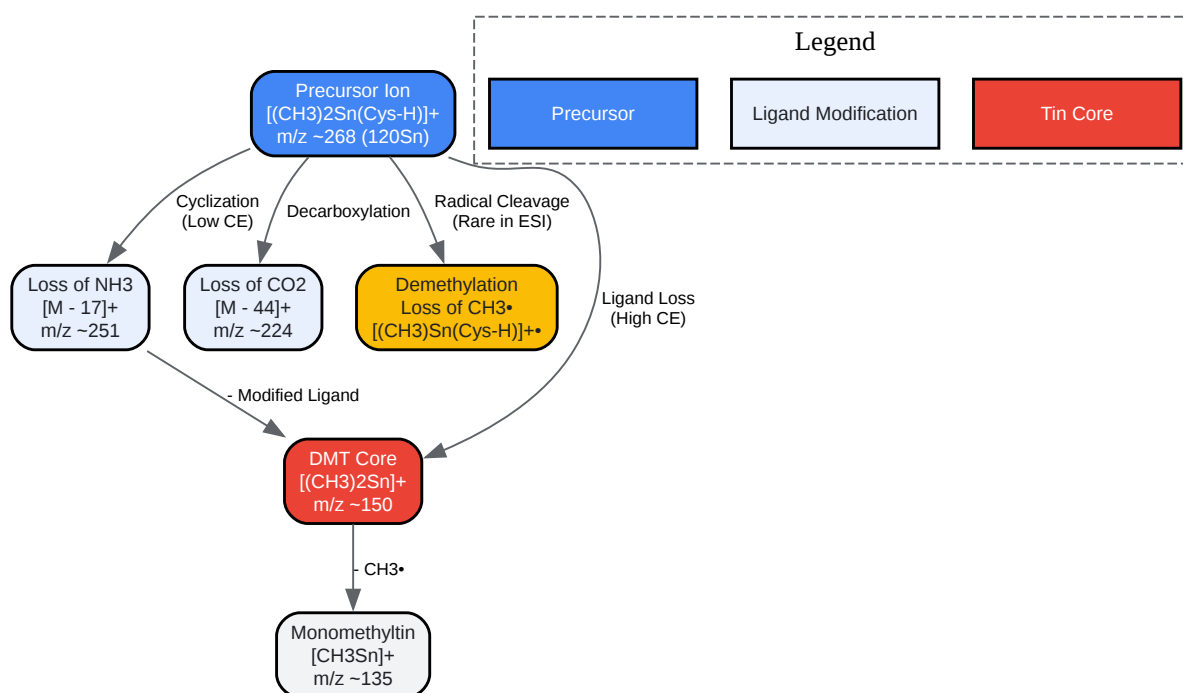
Feature	Dimethyltin (DMT) Adducts	Trimethyltin (TMT) Adducts	Monomethyltin (MMT) Adducts
Core Moiety			
Primary Neutral Loss	Alkane Loss: Loss of (16 Da) or (30 Da) via reductive elimination.	Radical Loss: Loss of (15 Da) to form DMT cation.	Ligand Loss: Predominantly loses ligands; Sn-C bond is very stable.
Diagnostic Fragment	(Sn-Methyl cluster)	()	()
Cysteine Affinity	High: Forms stable 5-membered chelate rings.	Low: Sterically hindered; monodentate binding.	Very High: Can bind up to 3 thiols.
Collision Energy (CE)	Medium (20-35 eV): Required to break Sn-S bonds.	Low (10-20 eV): Methyl groups cleave easily.	High (>40 eV): Required to strip organic ligands.

DMT-Specific Fragmentation Pathways

- **Ligand Stripping:** The most common first step is the loss of the neutral ligand () or the ligand minus a proton.
- **Methyl Elimination:** At higher collision energies, the Sn-C bond breaks.
- **Cyclization (Cysteine Specific):** DMT-Cysteine adducts often undergo internal cyclization, expelling (17 Da) or (18 Da) before the tin-ligand bond breaks, preserving the Sn-isotope pattern in the product ion.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for a Dimethyltin-Cysteine adduct in ESI-MS/MS.



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Caption: ESI-MS/MS fragmentation pathways of Dimethyltin-Cysteine adducts. Blue nodes indicate ligand-retaining species; Red nodes indicate the stripped organotin core.

Experimental Protocol: Self-Validating Workflow

This protocol ensures the detection of DMT adducts while excluding false positives from biological matrices.

Step 1: Sample Preparation (Derivatization)

Since DMT is cationic, it can be analyzed directly, but derivatization improves retention.

- Reagent: Tropolone or 3-hydroxyflavone (forms hydrophobic complexes).
- Method: Mix sample (urine/plasma) with 5 mM Tropolone in ether. Vortex 5 min.
- Why: Tropolone displaces weak biological ligands, normalizing the DMT signal into a single species

for easier quantification.

Step 2: LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).[2]
- Mobile Phase: A: 0.1% Formic Acid in
; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min. (Organotins elute late due to hydrophobicity).
- Source: ESI Positive ()
().
- Mass Range: 100–600
.

Step 3: Validation Criteria (The "Rule of Three")

To confirm a DMT adduct, the signal must satisfy three conditions:

- Exact Mass: Match theoretical
within 5 ppm.
- Isotope Pattern: The intensity ratio of
to

must be ~1.35.

- Fragment Confirmation: MS/MS must yield the characteristic dimethyltin cation (depending on solvation) or monomethyltin cation ().

References

- Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Source: National Institutes of Health (PubMed) [[Link](#)]
- Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Source: Wiley Online Library [[Link](#)]
- Methylation of dimethyltin in mice and rats. Source: Chemical Research in Toxicology (ACS Publications) [[Link](#)]
- A methodology for speciation of methyltins in mammalian tissues. Source: PubMed [[Link](#)]
- Mass Spectrometry: Fragmentation Patterns. Source: Chemistry LibreTexts [[Link](#)]

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- [1. mdpi.com](https://www.mdpi.com) [[mdpi.com](#)]
- [2. rsc.org](https://www.rsc.org) [[rsc.org](#)]
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